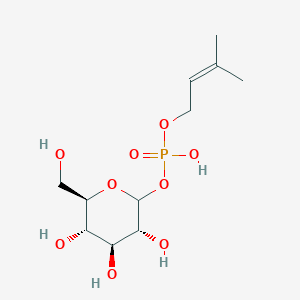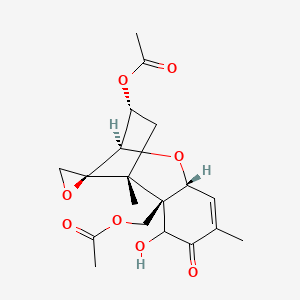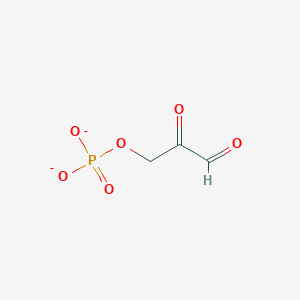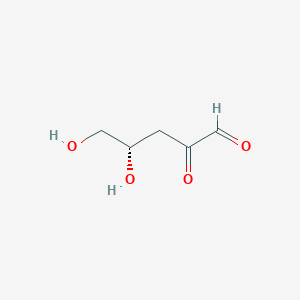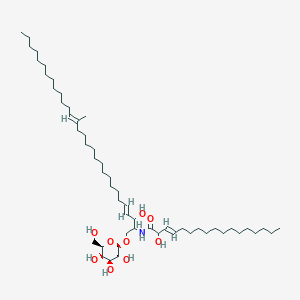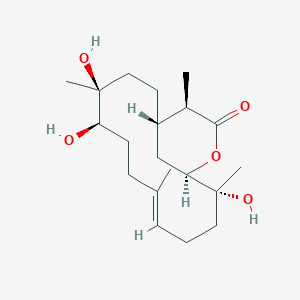![molecular formula C11H10O3 B1259057 5-hydroxy-7-prop-2-en-(Z)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one](/img/structure/B1259057.png)
5-hydroxy-7-prop-2-en-(Z)-ylidene-7,7a-dihydro-2H-cyclopenta[b]pyran-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-hydroxy-7-prop-2-en-(Z)-ylidene-7,7a-dihydro- 2H-cyclopenta[b]pyran-6-one is an organic heterobicyclic compound that is 7,7a-dihydrocyclopenta[b]pyran-6(2H)-one substituted by a hydroxy group at position 5 and a prop-2-en-1-ylidene group at position 7 (the Z isomer). Isolated from the sponge Ulosa and ascidian Diplosoma virens, it exhibits antimicrobial activity and toxicity against HCT116 cells (human colorectal cancer cells) by triggering apoptotic cell death. It has a role as a metabolite, an antimicrobial agent and an antineoplastic agent. It is a cyclic ether, an enol, an enone and an organic heterobicyclic compound.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Metabolites
The compound has been identified as a major component of the ascidian Diplosoma virens and has shown cytotoxicity against HCT116 cells (human colorectal cancer cells) by triggering apoptotic cell death (Ogi, Taira, Margiastuti, & Ueda, 2008).
Cancer Preventive Activity
It exhibits cancer preventive and proapoptotic properties. The compound inhibits epidermal growth factor-induced neoplastic JB6 Cl41 P+ cell transformation in soft agar and induces apoptosis in human leukemia cells. Its effects on Jun N-terminal Kinase and p38 Mitogen-Activated Protein-Kinase signaling pathways suggest its potential as an antitumor agent (Fedorov et al., 2012).
Synthesis and Structural Studies
Several studies have focused on the synthesis and structural analysis of related compounds, which are essential for understanding their biological activities and potential applications in medicinal chemistry. These include investigations into hetero-Diels-Alder additions (Zhuo, Wyler, & Schenk, 1995), the crystal structure of fungal metabolites (Lo Presti, Soave, & Destro, 2003), and the synthesis of new chemical derivatives with varied stereochemistry (Jeon & Kim, 1999).
Applications in Organic Synthesis
The compound and its derivatives have applications in organic synthesis. For example, they are used in the cycloaddition and cyclization sequences to create benzene derivatives and indoles (Kranjc & Kočevar, 2008), and in the synthesis of 3,4-Dihydro-2H-pyrans (Bogdanowicz-Szwed & Pałasz, 2001).
Formation of Complex Ring Structures
It plays a role in the formation of complex ring structures, such as steroid-like ring skeletons and metalla-octatetraenes, showcasing its utility in the synthesis of complex organic molecules (Aumann, Meyer, & Fröhlich, 1996), (Yu et al., 1997).
Multicomponent Reactions
Multicomponent reactions involving the compound have been studied for the synthesis of various pyranone derivatives, expanding the chemical versatility and potential applications of these compounds in different fields (Komogortsev et al., 2019).
Eigenschaften
Molekularformel |
C11H10O3 |
|---|---|
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
(7Z)-5-hydroxy-7-prop-2-enylidene-2,7a-dihydrocyclopenta[b]pyran-6-one |
InChI |
InChI=1S/C11H10O3/c1-2-4-7-9(12)10(13)8-5-3-6-14-11(7)8/h2-5,11,13H,1,6H2/b7-4+ |
InChI-Schlüssel |
CCVQPAZRNPBPPA-QPJJXVBHSA-N |
Isomerische SMILES |
C=C/C=C\1/C2C(=C(C1=O)O)C=CCO2 |
Kanonische SMILES |
C=CC=C1C2C(=C(C1=O)O)C=CCO2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


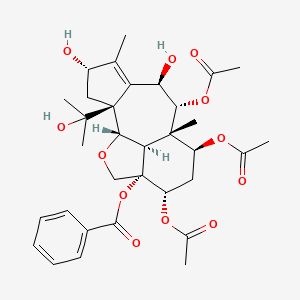
![(1R,3aS,5aR,5bR,7aR,10R,11aR,11bR,13aR,13bR)-10-hydroxy-3a-(hydroxymethyl)-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B1258975.png)

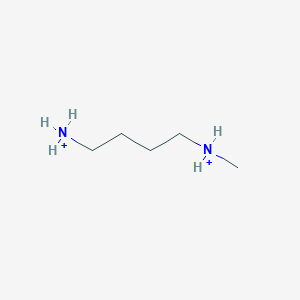
![(1S,3R,6Z,9S,13S,17S)-17-hydroxy-1-methyl-9-prop-1-en-2-yl-4,16-dioxatricyclo[11.2.1.13,6]heptadec-6-ene-5,11,14-trione](/img/structure/B1258981.png)

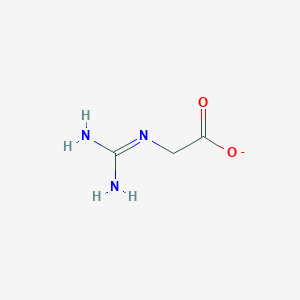
![(4R,4aS,6aR,6aS,6bR,8aR,9S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B1258989.png)
